molecular formula C21H29NO B13807076 7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone CAS No. 6699-11-2

7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone

Cat. No.: B13807076
CAS No.: 6699-11-2
M. Wt: 311.5 g/mol
InChI Key: VNEWLBTYRSJDAS-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group, an ethyl group, and a naphthyl group attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthylamine with an appropriate ketone precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as zinc chloride, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, alcohols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

6699-11-2

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

7-(dimethylamino)-4-ethyl-4-naphthalen-1-ylheptan-3-one

InChI

InChI=1S/C21H29NO/c1-5-20(23)21(6-2,15-10-16-22(3)4)19-14-9-12-17-11-7-8-13-18(17)19/h7-9,11-14H,5-6,10,15-16H2,1-4H3

InChI Key

VNEWLBTYRSJDAS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC)(CCCN(C)C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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